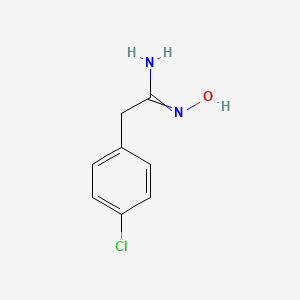

(4-Chlorophenyl)acetamidoxime

Descripción

(4-Chlorophenyl)acetamidoxime is an organic compound that belongs to the class of amidoximes Amidoximes are oximes in which one of the substituents is an amino group

Propiedades

Número CAS |

925252-84-2 |

|---|---|

Fórmula molecular |

C8H9ClN2O |

Peso molecular |

184.62 g/mol |

Nombre IUPAC |

2-(4-chlorophenyl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |

Clave InChI |

MLNLOCIMTRRCHX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC(=NO)N)Cl |

SMILES isomérico |

C1=CC(=CC=C1C/C(=N\O)/N)Cl |

SMILES canónico |

C1=CC(=CC=C1CC(=NO)N)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)acetamidoxime typically involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. Another method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride, followed by the addition of acetic anhydride .

Industrial Production Methods

Industrial production methods for (4-Chlorophenyl)acetamidoxime are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(4-Chlorophenyl)acetamidoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of 4-chlorobenzonitrile or 4-chlorobenzoic acid.

Reduction: Formation of 4-chloroaniline.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of (4-Chlorophenyl)acetamidoxime is in organic synthesis, particularly in the formation of nitrogen-containing heterocycles such as imidazoles. It serves as a precursor in base-promoted annulation reactions involving terminal alkynes, leading to the synthesis of 2,4-disubstituted imidazoles.

Table 1: Synthesis of Imidazoles from Amidoximes

| Reactant | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzamidoxime | 2,4-Diphenylimidazole | 10 | Na2CO3, DMSO, 100°C |

| Para-chlorophenylacetylene | 2-Phenyl-4-methylimidazole | 76 | Cs2CO3, DMSO, 100°C |

| 2-Thienylamidoxime | 2-Thienylimidazole | 83 | Cs2CO3, DMSO |

The reactions demonstrate high atom-utilization and efficiency, making (4-Chlorophenyl)acetamidoxime a valuable compound in synthetic organic chemistry .

Plant Physiology

In plant physiology, (4-Chlorophenyl)acetamidoxime has been shown to alleviate cadmium stress in maize (Zea mays). Research indicates that pre-treatment with this compound enhances various physiological parameters under cadmium exposure.

Table 2: Effects of (4-Chlorophenyl)acetamidoxime on Maize Under Cadmium Stress

| Parameter | Control (µM Cd) | Treatment (0.66 mM AO) |

|---|---|---|

| Photosynthetic Rate | Low | High |

| Total Chlorophyll Content | Reduced | Increased |

| Hydrogen Peroxide Accumulation | Elevated | Decreased |

| Superoxide Dismutase Activity | Low | High |

The application of (4-Chlorophenyl)acetamidoxime resulted in improved chlorophyll levels and reduced oxidative stress markers, indicating its potential as a protective agent against heavy metal toxicity .

Medicinal Chemistry Applications

(4-Chlorophenyl)acetamidoxime has also been investigated for its potential therapeutic applications. It has been noted for its inhibitory effects on β-amyloid peptide release, which is relevant for Alzheimer's disease research.

Table 3: Potential Therapeutic Effects of (4-Chlorophenyl)acetamidoxime

This suggests that compounds like (4-Chlorophenyl)acetamidoxime could play a role in developing treatments for neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of (4-Chlorophenyl)acetamidoxime involves its ability to release nitric oxide (NO) upon oxidation. This process is catalyzed by various hemoproteins such as cytochrome P450. The release of NO can lead to various biological effects, including vasodilation and inhibition of platelet aggregation .

Comparación Con Compuestos Similares

Similar Compounds

- Benzamidoxime

- Acetamidoxime

- 4-Chlorobenzonitrile

Uniqueness

(4-Chlorophenyl)acetamidoxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to benzamidoxime and acetamidoxime, it has a chlorine substituent that can influence its reactivity and biological activity. Its ability to release NO upon oxidation also sets it apart from other similar compounds .

Actividad Biológica

(4-Chlorophenyl)acetamidoxime is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₈H₉ClN₂O

- Molecular Weight : 172.62 g/mol

- CAS Number : 925252-84-2

The biological activity of (4-Chlorophenyl)acetamidoxime is primarily attributed to its ability to release nitric oxide (NO) upon oxidation. This process is facilitated by hemoproteins such as cytochrome P450, leading to various biological effects including:

- Vasodilation : NO acts as a vasodilator, which can improve blood flow.

- Inhibition of Platelet Aggregation : This property may contribute to cardiovascular health by preventing thrombosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (4-Chlorophenyl)acetamidoxime. The presence of the chlorine substituent is believed to enhance its efficacy against various pathogens.

Case Studies and Research Findings

-

Antibacterial Activity :

- A study demonstrated that derivatives of acetamides, including those with chloro substituents, exhibited significant antibacterial activity against Klebsiella pneumoniae. The chloro atom was shown to stabilize the molecule in the target enzyme, promoting cell lysis through interaction with penicillin-binding proteins .

- Minimum inhibitory concentration (MIC) tests indicated that compounds with chlorinated structures had lower MIC values compared to their non-chlorinated counterparts, suggesting improved antibacterial efficacy .

-

Anticancer Properties :

- In vitro assays have shown that (4-Chlorophenyl)acetamidoxime exhibits cytotoxic effects on various cancer cell lines, including cervical and lung cancer cells. The growth inhibition rates were notably high, indicating potential as an anticancer agent .

- Molecular docking studies revealed that (4-Chlorophenyl)acetamidoxime binds effectively to certain enzymes involved in cancer cell proliferation, further supporting its role as a potential therapeutic agent .

Comparative Analysis

To better understand the unique properties of (4-Chlorophenyl)acetamidoxime, a comparison with similar compounds is useful:

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| (4-Chlorophenyl)acetamidoxime | High | Moderate | Effective NO release |

| Acetamidoxime | Moderate | Low | Lacks chlorine substituent |

| Benzamidoxime | Low | Low | No significant biological activity |

Safety and Toxicology

While preliminary studies indicate favorable pharmacokinetic profiles for (4-Chlorophenyl)acetamidoxime, further toxicological assessments are necessary. Initial cytotoxicity tests suggest that it may have acceptable safety margins for future in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.